5-Pyrimidineacetonitrile
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Overview
Description
5-Pyrimidineacetonitrile is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an acetonitrile group at the 5-position. Pyrimidines are known for their diverse pharmacological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with aldehydes and thiourea in the presence of potassium carbonate as a catalyst . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidineacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Pyrimidineacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways can vary depending on the specific application, but common targets include inflammatory mediators and microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: Similar in structure but contains additional functional groups.
5-Acetyl-4-aminopyrimidines: Used in the synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Uniqueness
5-Pyrimidineacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-pyrimidin-5-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXNRDHUHUWTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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